N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-Ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure is characterized by a bicyclic system combining thiazole and pyrimidine rings, with a carboxamide group at position 6, a methyl substituent at position 2, and a 4-ethoxyphenyl moiety attached to the amide nitrogen. The ethoxy group in the para position of the phenyl ring may enhance metabolic stability compared to smaller alkoxy substituents like methoxy .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-12-6-4-11(5-7-12)18-14(20)13-8-17-16-19(15(13)21)9-10(2)23-16/h4-9H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEONEBLTDFCJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with suitable amidines or guanidines.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyphenyl halides.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the thiazole ring, leading to the formation of various substituted derivatives.
Amidation: The carboxamide group can undergo further amidation reactions to form more complex amide derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: It exhibits potential biological activities such as antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development and biological studies.
Medicine: The compound is investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory disorders.
Industry: It is used in the development of new materials, agrochemicals, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectral Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Biological Activity
N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent studies and findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H17N3O3S
- Molecular Weight : 343.4 g/mol
- CAS Number : 946305-27-7
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown significant inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) tyrosine kinase. These enzymes are crucial in cellular proliferation and survival pathways, making them important targets for anticancer therapies .
- Antitumor Activity : The compound has demonstrated promising antitumor properties, particularly against various cancer cell lines. It has been suggested that the thiazole ring system contributes significantly to its cytotoxic effects, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance its potency .
Biological Activity Data
Recent studies have evaluated the biological activity of this compound in vitro and in vivo. The following table summarizes key findings from various research efforts:
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives:
- Anticancer Studies : A study evaluating the effects of thiazolo[3,2-a]pyrimidine derivatives on HepG2 liver carcinoma cells revealed that modifications to the phenyl ring significantly impacted cytotoxicity. Compounds with electron-donating groups showed enhanced activity compared to their counterparts lacking such substitutions .
- Anti-inflammatory Effects : Research has demonstrated that certain derivatives exhibit potent anti-inflammatory effects by inhibiting COX enzymes, which are pivotal in the inflammatory response. The efficacy was comparable to established anti-inflammatory drugs like celecoxib .
Q & A
Q. Advanced Computational Modeling
- Molecular docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., cyclooxygenase-2) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR studies : Correlate substituent effects (e.g., 4-ethoxyphenyl vs. nitro groups) with activity trends .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Q. Basic Stability Assessment
- Light sensitivity : Store in amber vials at -20°C; monitor degradation via UV-Vis (λ~270 nm) .
- Hydrolytic stability : Conduct accelerated aging studies in buffer solutions (pH 4–9) with LC-MS analysis to identify decomposition products (e.g., hydrolysis of the ethoxy group) .
What strategies validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Mechanistic Validation
- CRISPR-Cas9 knockout : Confirm target dependency by deleting putative targets (e.g., EGFR) in cell lines .
- Metabolomic profiling (GC-MS) : Track downstream pathway alterations (e.g., TCA cycle inhibition) .
- In vivo pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models .
How can researchers leverage structural analogs to improve potency or reduce toxicity?
Q. Advanced SAR Exploration
| Modification | Impact | Reference |
|---|---|---|
| Ethoxy → Methoxy | Reduced hepatotoxicity | |
| Methyl → Chlorine | Enhanced kinase inhibition | |
| Carboxamide → Ester | Improved bioavailability |
What analytical techniques are critical for characterizing degradation products?
Q. Advanced Degradation Profiling
- High-resolution MS : Identify exact masses of degradation products (e.g., oxidation at the thiazole sulfur) .
- FT-IR : Detect carbonyl stretching shifts indicative of hydrolysis .
- XPS : Analyze surface composition changes in solid-state formulations .
How can cross-disciplinary approaches (e.g., material science) expand the compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
